Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate
Description
Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate (CAS: 607358-50-9) is a carbamate-protected derivative featuring a tert-butoxycarbonyl (Boc) group, a methyl-substituted ethyl chain with a hydroxyl group, and a para-hydroxyphenyl moiety . Its molecular formula is C₁₃H₁₉NO₄, with a molecular weight of 253.13 g/mol and a calculated LogP of 2.34, indicating moderate lipophilicity. This compound is structurally related to bioactive molecules such as octopamine derivatives, where the Boc group serves as a protective moiety during synthesis .
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-5-7-11(16)8-6-10/h5-8,12,16-17H,9H2,1-4H3 |
InChI Key |
IJNYWRRJQFYLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate typically involves:
- Introduction of the tert-butyl carbamate protecting group (Boc protection) on the amine nitrogen.
- Formation of the hydroxyalkyl side chain on the aromatic ring, often via hydroxyalkylation or related methods.
- Methylation on the nitrogen atom to yield the N-methyl carbamate structure.
- Phenol functionalization to maintain or introduce the 4-hydroxyphenyl group.
The synthetic route often requires protection and deprotection steps to control reactivity, as well as selective functional group transformations.
Carbamate Formation via Carbamoyl Chlorides and Catalysts
A key method for carbamate synthesis involves the reaction of carbamoyl chlorides with alcohols or amines, catalyzed by zinc chloride. This method is notable for its mild conditions and good yields.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 30 | 12 | 86 |
| Benzene | 30 | 16 | 76 |
| Tetrahydrofuran | 30 | 15 | 70 |
| Ethyl acetate | 30 | 14 | 59 |
| Acetonitrile | 30 | 16 | 56 |
| Xylene | 30 | 13 | 55 |
These results indicate that toluene provides the best yield under mild temperature and moderate reaction time for carbamate synthesis catalyzed by zinc chloride.
Specific Preparation of tert-Butyl (2-hydroxyethyl)(methyl)carbamate
A closely related compound, tert-butyl (2-hydroxyethyl)(methyl)carbamate, has been synthesized using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as coupling agents in acetonitrile at 20°C over 16 hours. The process involves:
- Stirring a mixture of the hydroxyethyl carbamate precursor with methyl iodide and potassium carbonate.
- Extraction and purification steps including silica gel chromatography.
- Final crystallization to yield the carbamate as a colorless solid.
The detailed experimental conditions and yields are well documented, with NMR characterization confirming the structure.
Multi-step Synthesis Involving Protection, Nitration, and Coupling
For the target compound featuring the 4-hydroxyphenyl group, multi-step synthetic routes have been reported involving:
- Selective bromination of tert-butylphenol using N-bromosuccinimide (NBS) in acetonitrile.
- Phenol protection as a carbamate or carbonate to prevent side reactions during nitration.
- Nitration under controlled conditions to introduce nitro groups.
- Deprotection of phenol groups using piperidine or acidic conditions.
- Coupling with carboxylic acid derivatives such as 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form amides or related linkages.
These steps yield intermediates that can be further reduced or functionalized to achieve the desired hydroxyphenyl carbamate structure.
Data Tables Summarizing Key Preparation Conditions
Research Outcomes and Observations
- The zinc chloride-catalyzed carbamate synthesis protocol is versatile and effective for aromatic and aliphatic alcohols, yielding carbamates in moderate to high yields under mild conditions.
- Protection of phenol groups as carbamates or carbonates is essential to prevent side reactions during nitration and other electrophilic aromatic substitution steps.
- Multi-step synthesis involving bromination, protection, nitration, deprotection, and coupling is a proven route to complex carbamate derivatives with hydroxyphenyl substituents.
- The use of coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and 4-dimethylaminopyridine in acetonitrile facilitates efficient carbamate formation at room temperature with good yields.
- Purification typically involves silica gel chromatography and recrystallization to obtain analytically pure compounds, confirmed by NMR and HRMS.
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Carbodiimide-Mediated Coupling
The mechanism involves activation of the carbamate’s hydroxyl group by the carbodiimide, forming an intermediate that reacts with the amine’s hydroxylamine group. DMAP acts as a catalyst, enhancing the reaction rate .
2.2 Structural Considerations
The presence of bulky tert-butyl groups and hydroxyl moieties influences reactivity. Steric hindrance may favor specific regioisomers, as observed in quinolinone derivatives .
Analytical Data and Characterization
3.1 Spectroscopic Analysis
-
1H NMR : Expected signals include tert-butyl groups (~1.5 ppm, singlet), hydroxyl protons (broad signals), and aromatic protons (multiplet patterns) .
-
13C NMR : Carbonyl carbons (150–160 ppm) and tert-butyl carbons (~28 ppm) .
-
HRMS : Molecular ion peaks corresponding to the molecular formula (e.g., [M+Na]+ for tert-butyl carbamates) .
3.2 Purification and Yield
Purification typically involves column chromatography on silica gel, with yields ranging from 89% to 98% for similar carbamates .
Data Tables
Table 1: Reaction Conditions for Carbamate Synthesis
| Reagent/Condition | Details | Source |
|---|---|---|
| Carbodiimide | EDC or DCC | |
| Catalyst | DMAP | |
| Solvent | Acetonitrile/DMF | |
| Temperature | Room temperature to reflux | |
| Yield | 89–98% |
Table 2: Analytical Data for Related Carbamates
| Property | Value | Source |
|---|---|---|
| 1H NMR (tert-butyl) | δ ~1.5 ppm (s, 9H) | |
| HRMS [M+Na]+ | ~244–230 m/z | |
| Melting Point | 74–180°C |
Scientific Research Applications
Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate is a carbamate compound with a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety in its structure. It has a molecular weight of approximately 267.32 g/mol and the molecular formula C₁₄H₂₁N₁O₄. This compound is investigated for its potential in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It can be used as a protecting group for amines in peptide synthesis.
- Biology It has been studied for its potential as an enzyme inhibitor, particularly for β-secretase and acetylcholinesterase. One study investigated a similar compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, for its protective effect on astrocytes stimulated with amyloid-beta 1-42 .
- Medicine It has been investigated for potential therapeutic effects in preventing amyloid-beta peptide aggregation, which is associated with Alzheimer’s disease.
- Industry It is employed in the synthesis of various pharmaceuticals and agrochemicals.
Antioxidant Properties
The hydroxyl groups in its structure can scavenge free radicals, reducing oxidative stress in biological systems, which is relevant in the context of neuroprotection and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of β-secretase and acetylcholinesterase, preventing the formation of amyloid beta peptide fibrils.
Molecular Targets: The compound targets the active sites of these enzymes, blocking their activity and thereby reducing the aggregation of amyloid beta peptides.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s key structural features include:
- Dual hydroxyl groups: One on the ethyl chain and another on the para-position of the phenyl ring.
- Methyl substitution : On the carbamate nitrogen.
- Boc group : Enhances solubility and stability during synthetic processes.
Below is a comparative analysis with structurally related carbamates:
Table 1: Comparison of Key Parameters
Physicochemical Properties
- Solubility : The dual hydroxyl groups in the target compound enhance water solubility compared to analogs like the 4-chloro derivative ().
- Stability : The Boc group improves stability under neutral conditions but is labile in acidic environments. Chloro or methoxy substituents () may slow hydrolysis due to electronic effects.
Biological Activity
Tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate, with the molecular formula C₁₄H₂₁N₁O₄ and a molecular weight of approximately 267.32 g/mol, is a carbamate derivative notable for its potential biological activities. This compound features a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, which contribute to its unique reactivity and interaction with biological targets. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in enzyme inhibition and protein modification.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. The presence of the hydroxyphenyl group enhances its binding affinity to various enzymes through hydrogen bonding and hydrophobic interactions. This binding capability is crucial for therapeutic applications targeting conditions such as inflammation and cancer.
Mechanism of Action:
- Covalent Bond Formation: The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
- Hydrogen Bonding: The hydroxy groups facilitate strong interactions with enzyme active sites, enhancing inhibition efficacy.
Antioxidant Properties
The compound has also been studied for its antioxidant properties. The hydroxyl groups in its structure are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
Study on Neuroprotection
A study investigated the neuroprotective effects of similar carbamate derivatives against amyloid beta-induced toxicity in astrocytes. Although specific data on this compound was not provided, the findings suggest that compounds with similar structures can reduce TNF-α levels and free radicals in cell cultures, indicating potential neuroprotective effects .
In Vivo Studies
In vivo studies on related compounds have shown moderate protective effects against oxidative stress induced by scopolamine. These studies measured malondialdehyde (MDA) levels to assess oxidative damage and found significant reductions when treated with similar compounds, suggesting that this compound may exhibit comparable protective effects .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Attributes |
|---|---|---|---|
| This compound | C₁₄H₂₁N₁O₄ | Enzyme inhibitor, antioxidant | Dual hydroxy functionality enhances reactivity |
| Tert-butyl carbamate | C₆H₁₃NO₂ | Limited biological activity | Simple structure used primarily as a protecting group |
| Tert-butyl (2-hydroxyethyl)carbamate | C₉H₁₉NO₃ | Similar reactivity but less complex | Lacks additional hydroxy group |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl (2-hydroxy-2-(4-hydroxyphenyl)ethyl)(methyl)carbamate?
- Methodology :
- Step 1 : React 2-chloro-N-methylethan-1-amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using triethylamine as a base. This introduces the tert-butyl carbamate group .
- Step 2 : Perform nucleophilic substitution with a hydroxyl-substituted aryl compound (e.g., 4-hydroxyphenylethanol) in DMF using cesium carbonate as a base at 80°C to form the hydroxyethyl-phenyl moiety .
- Purification : Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and isolate via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm), carbamate carbonyl (δ ~155 ppm), and aromatic protons (δ ~6.8-7.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-MS m/z [M+H]+).
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%) .
Q. What are the recommended handling and storage protocols?
- Handling : Use in a fume hood with PPE (gloves, lab coat, safety goggles). Avoid inhalation or skin contact due to potential irritancy .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can SHELXL be used to resolve crystallographic challenges for this compound?
- Approach :
- Data Collection : Obtain high-resolution X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : Use SHELXL to refine hydrogen-bonding networks, particularly the hydroxyl and carbamate groups. Apply TWIN commands for twinned crystals .
- Validation : Check R-factor convergence (target <5%) and analyze residual electron density maps for disorder .
Q. What strategies optimize enantioselective synthesis of derivatives?
- Methodology :
- Chiral Catalysis : Employ Sharpless epoxidation or asymmetric hydrogenation to introduce stereocenters in the hydroxyethyl-phenyl moiety.
- Iodolactamization : Use iodine-mediated cyclization to form stereochemically defined intermediates (e.g., as demonstrated in CCR2 antagonist synthesis) .
- Monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How do hydrogen-bonding interactions influence solid-state stability?
- Analysis :
- X-ray Crystallography : Identify intermolecular H-bonds between the carbamate carbonyl (C=O) and hydroxyl groups (O–H···O=C).
- Thermogravimetric Analysis (TGA) : Correlate melting points/decomposition temperatures with packing efficiency (e.g., tighter H-bond networks increase thermal stability) .
Q. How to resolve contradictions in synthetic yields across different conditions?
- Troubleshooting :
- Catalyst Screening : Compare LiBr (56% yield) vs. K₂CO₃ (26% yield) in SN2 reactions. LiBr enhances nucleophilicity via halide ion pairing .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., carbamate hydrolysis) .
- Temperature Control : Lower reaction temperatures (e.g., 50°C vs. 80°C) to minimize decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
